molecular formula C20H16N2S3 B2864187 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-45-7

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine

Cat. No. B2864187
M. Wt: 380.54
InChI Key: RNBKYAVGMYVQAK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Fluorescence Properties

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a compound related to the family of benzo[4,5]thieno[3,2-d]pyrimidines. Research on similar compounds, such as 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, has shown that they can be synthesized in good yields from heterocyclic ketene dithioacetals. Among these derivatives, certain compounds have demonstrated strong solid-state fluorescence, which is quantitatively reproducible through ab initio quantum-chemical calculations. This suggests potential applications in materials science, particularly in the development of new fluorescent materials (Yokota et al., 2012).

Antifolate and Antitumor Activity

Another research avenue for thieno[3,2-d]pyrimidine derivatives includes their potential as nonclassical antifolate inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. Compounds such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on thymidylate synthase, showcasing significant antitumor and antibacterial potential. These compounds, by inhibiting thymidylate synthase, could interfere with the proliferation of cancer cells, making them valuable in the design of new chemotherapeutic agents (Gangjee et al., 1996).

Crystal Structure and Molecular Interactions

The crystal structure analysis of derivatives similar to 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has provided insights into their molecular configurations and interactions. For instance, studies on 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one revealed polymorphic forms, illustrating how molecular packing can influence the properties of these compounds. Such analyses are crucial for understanding the reactivity and potential applications of these molecules in various fields, including pharmaceuticals and materials science (Glidewell et al., 2003).

Vibrational Spectroscopy and Molecular Docking

Vibrational spectroscopic studies, coupled with molecular docking, have been conducted on related compounds to understand their chemical properties and potential biological targets. These studies can reveal how such molecules might interact with biological macromolecules, providing a basis for their development as therapeutic agents. For example, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile has been studied for its vibrational properties and interactions with catalytic sites of enzymes, highlighting its potential as a chemotherapeutic agent (Haress et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKYAVGMYVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine

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